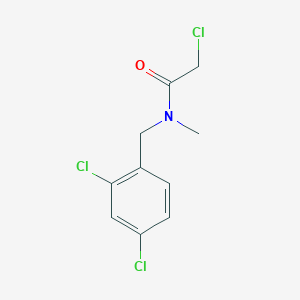

2-Chloro-N-(2,4-dichloro-benzyl)-N-methyl-acetamide

Description

Properties

IUPAC Name |

2-chloro-N-[(2,4-dichlorophenyl)methyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3NO/c1-14(10(15)5-11)6-7-2-3-8(12)4-9(7)13/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXWFBXXEOEWAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,4-dichloro-benzyl)-N-methyl-acetamide typically involves the reaction of 2,4-dichlorobenzyl chloride with N-methylacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,4-dichloro-benzyl)-N-methyl-acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: Reduction can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of azides or thiocyanates.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-Chloro-N-(2,4-dichloro-benzyl)-N-methyl-acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit specific biological pathways in plants.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,4-dichloro-benzyl)-N-methyl-acetamide involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits the activity of enzymes involved in fatty acid synthesis, leading to the disruption of cell membrane integrity in plants. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the normal substrate from accessing the site.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings :

- Steric and Electronic Effects : The 2,4-dichlorobenzyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may reduce metabolic degradation compared to alachlor’s methoxymethyl group .

- Biological Activity : Thiazolyl-substituted analogs (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide) exhibit enhanced antimicrobial properties due to hydrogen-bonding interactions in their crystal structures, a feature absent in the target compound .

N-Alkyl and N-Aryl Substituted Chloroacetamides

Table 2: Substitution Patterns and Reactivity

Key Findings :

- Synthetic Flexibility : Microwave-assisted synthesis (e.g., for 2-Chloro-N-(4-fluorobenzyl)acetamide) improves yield and purity compared to traditional methods used for the target compound .

- Herbicidal Efficacy: Dimethenamid’s thienyl and methoxy groups enhance selectivity for grass weeds, whereas the target compound’s dichlorobenzyl group may broaden activity against dicotyledonous plants .

- Toxicity Profile : N-ethyl and N-methyl derivatives (e.g., 2-Chloro-N-ethyl-N-(4-methylbenzyl)acetamide) show reduced acute toxicity compared to the dichlorobenzyl analog, likely due to lower lipophilicity .

Structural Analogues with Heterocyclic Moieties

Table 3: Heterocyclic Derivatives

Key Findings :

- Bioactivity : Benzothiazole derivatives (e.g., 2-Chloro-N-(4-methylbenzothiazol-2-yl)acetamide) exhibit superior antifungal activity compared to the dichlorobenzyl compound, attributed to sulfur’s electronegativity and ring rigidity .

- Structural Complexity : Compounds with dual acetamide groups (e.g., 2-(N-Allylacetamido)-N-(4-chlorobenzyl)-acetamide) demonstrate enhanced thermal stability (melting point >120°C) due to intermolecular interactions .

Biological Activity

2-Chloro-N-(2,4-dichloro-benzyl)-N-methyl-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H8Cl3NO

- CAS Number : 17329-87-2

- Structure : The compound features a chloroacetamide structure with a dichlorobenzyl group, contributing to its biological activity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity

| Microorganism | Activity Type | Method Used | Result |

|---|---|---|---|

| Escherichia coli (ATCC 25922) | Bactericidal | Agar diffusion | Inhibition observed |

| Pseudomonas aeruginosa (ATCC 27853) | Bactericidal | Agar diffusion | Inhibition observed |

| Staphylococcus aureus (ATCC 25923) | Bactericidal | Agar diffusion | Inhibition observed |

| Candida sp. | Fungicidal | Agar diffusion | Inhibition observed |

The antimicrobial screening indicated that the compound exhibited significant activity against the tested strains, suggesting its potential as a therapeutic agent in treating infections caused by these microorganisms .

The mechanism of action of this compound primarily involves the inhibition of specific enzymes critical for microbial growth. For instance:

- Inhibition of Fatty Acid Synthesis : The compound binds to the active sites of enzymes involved in fatty acid synthesis, disrupting cell membrane integrity in bacteria.

- Disruption of Metabolic Pathways : By interfering with metabolic pathways, it can hinder the growth and reproduction of microorganisms.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Efficacy : A study conducted by Katke et al. (2011) screened several chloroacetamides for their antimicrobial properties. The results indicated that this compound was among those that displayed excellent antibacterial and antifungal activity .

- Potential in Drug Development : Research has explored its potential use in drug development due to its bioactive nature. The compound's ability to inhibit specific biological pathways makes it a candidate for further investigation in pharmaceutical applications.

- Herbicidal Applications : Beyond antimicrobial activity, this compound has been investigated for its herbicidal properties, targeting specific plant metabolic processes to inhibit growth.

Q & A

Basic: What are the critical steps for synthesizing 2-Chloro-N-(2,4-dichloro-benzyl)-N-methyl-acetamide with high purity?

Methodological Answer:

Synthesis typically involves a nucleophilic substitution reaction between 2-chloroacetyl chloride and 2,4-dichlorobenzyl-methylamine. Key parameters include:

- Temperature control : Maintain 0–5°C during acyl chloride addition to prevent side reactions (e.g., hydrolysis) .

- Solvent selection : Use anhydrous dichloromethane or THF to enhance reaction efficiency .

- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (δ 3.15 ppm for N–CH₃) .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the methyl group (N–CH₃ at δ 3.15 ppm) and aromatic protons (δ 7.2–7.5 ppm for dichlorobenzyl) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ at m/z 297.5 (C₁₀H₁₀Cl₃NO) .

- IR Spectroscopy : Confirm amide C=O stretch at ~1660 cm⁻¹ and C–Cl stretches at 750–650 cm⁻¹ .

Advanced: How does the spatial arrangement of chlorine atoms influence reactivity in substitution reactions?

Methodological Answer:

The ortho- and para-chlorine atoms on the benzyl group create steric hindrance and electronic effects:

- Steric effects : The ortho-Cl restricts nucleophile access to the acetamide carbonyl, favoring SN2 mechanisms in polar aprotic solvents (e.g., DMF) .

- Electronic effects : Electron-withdrawing Cl atoms increase electrophilicity of the carbonyl carbon, accelerating hydrolysis under basic conditions (e.g., NaOH/EtOH, yielding 2,4-dichlorobenzyl-methylamine) .

Experimental validation : Compare reaction rates with non-chlorinated analogs using kinetic studies (UV-Vis monitoring at 240 nm) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies in antimicrobial assays (e.g., MIC values) may arise from:

- Test strains : Use standardized strains (ATCC) and control for efflux pump activity .

- Solubility issues : Optimize DMSO concentrations (<1% v/v) to prevent false negatives .

- Metabolic interference : Perform cytotoxicity assays (e.g., MTT on HEK-293 cells) to distinguish true antimicrobial activity from general toxicity .

Case study : Re-evaluate conflicting data using isogenic bacterial strains (e.g., E. coli BW25113 vs. ΔacrB mutants) to assess transport-dependent activity .

Advanced: What computational strategies predict interaction modes with biological targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina with cytochrome P450 3A4 (PDB ID: 1TQN) to model binding. The dichlorobenzyl group occupies a hydrophobic pocket, while the acetamide forms H-bonds with Thr309 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. RMSD <2.0 Å indicates stable binding .

- QSAR models : Corporate Hammett σ constants for Cl substituents to predict bioactivity trends across analogs .

Basic: What are the key stability considerations for long-term storage?

Methodological Answer:

- Light sensitivity : Store in amber vials at −20°C; UV-Vis shows decomposition (λmax 270 nm) after 48 hours under UV light .

- Moisture control : Use desiccants (silica gel) to prevent hydrolysis. TGA/DSC analysis confirms stability up to 150°C .

Advanced: How to design SAR studies to optimize bioactivity?

Methodological Answer:

- Core modifications : Synthesize analogs with (a) meta-Cl substitution or (b) N-methyl replacement (e.g., N-ethyl).

- Bioassay tiers :

- Primary: Antimicrobial screening (disk diffusion, 10 µg/mL).

- Secondary: IC₅₀ determination against C. albicans CYP51 (microsomal assays) .

- Data analysis : Use ANOVA to compare logP (1.8–2.5) vs. activity; Cl substitution at para enhances antifungal potency by 3-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.